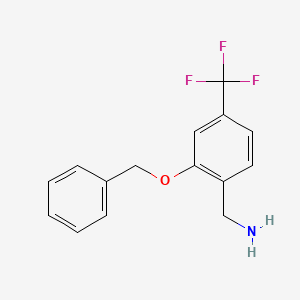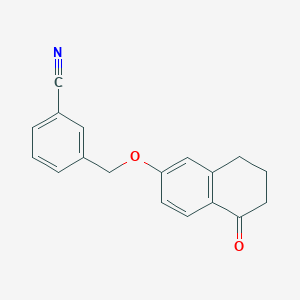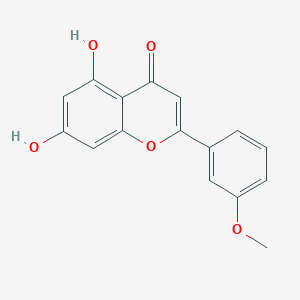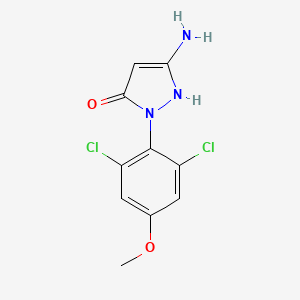![molecular formula C10H26N2OSSi2 B11845195 1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine CAS No. 87383-38-8](/img/structure/B11845195.png)
1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine is a chemical compound with the molecular formula C10H26N2OSSi2 and a molecular weight of 278.56 g/mol . It is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
The synthesis of S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine involves specific synthetic routes and reaction conditions. One common method includes the reaction of morpholine with bis(trimethylsilyl)thiohydroxylamine under controlled conditions. The reaction typically requires an inert atmosphere and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.
Chemical Reactions Analysis
S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of different morpholine derivatives .
Scientific Research Applications
S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds In biology, it may be used in studies involving enzyme inhibition and protein modificationAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine can be compared with other similar compounds, such as N,N-bis(trimethylsilyl)thiohydroxylamine and morpholine derivatives. These compounds share some chemical properties and applications but differ in their specific structures and reactivity. The unique combination of the morpholine and bis(trimethylsilyl)thiohydroxylamine moieties in S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine gives it distinct properties and advantages in certain applications .
Properties
CAS No. |
87383-38-8 |
|---|---|
Molecular Formula |
C10H26N2OSSi2 |
Molecular Weight |
278.56 g/mol |
IUPAC Name |
4-[bis(trimethylsilyl)amino]sulfanylmorpholine |
InChI |
InChI=1S/C10H26N2OSSi2/c1-15(2,3)12(16(4,5)6)14-11-7-9-13-10-8-11/h7-10H2,1-6H3 |
InChI Key |
LGMDSNPMJPZYBK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)SN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


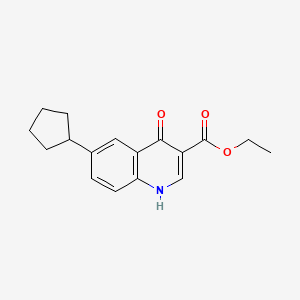
amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)

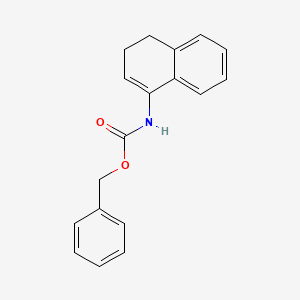
![(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845144.png)

